Ortho-Bromo vs. No Halogen: Enabling Pd-Catalyzed Cross-Coupling at the Benzaldehyde Core
The presence of the ortho-bromo substituent on 2-bromo-4-(1H-pyrazol-1-yl)benzaldehyde (MW 251.08) confers the capacity for Pd-catalyzed cross-coupling reactions—such as Suzuki-Miyaura and Sonogashira couplings—at the benzaldehyde aromatic ring, a reactivity mode entirely absent in the non-halogenated parent 4-(1H-pyrazol-1-yl)benzaldehyde (MW 172.18) [1]. The ortho-bromo positioning, adjacent to the electron-withdrawing formyl group, enhances the electrophilicity of the C–Br bond, facilitating oxidative addition to Pd(0) catalysts . In contrast, the meta-bromo isomer (3-bromo-4-(1H-pyrazol-1-yl)benzaldehyde) presents a different electronic landscape where the bromine is not directly conjugated with the aldehyde, potentially altering coupling rates and yields in specific catalyst systems [2]. The Ullmann-type C–N coupling between 2-bromobenzaldehyde and pyrazole—a methodology relevant to the retrosynthetic logic for this compound class—has been demonstrated for the synthesis of 2-(1H-pyrazol-1-yl)benzaldehyde, establishing the viability of the ortho-bromo substituent for catalytic transformations [3].
| Evidence Dimension | Presence of aryl halide handle for Pd-catalyzed cross-coupling |
|---|---|
| Target Compound Data | C₁₀H₇BrN₂O (MW 251.08), bromine at ortho position to aldehyde; enables Suzuki, Sonogashira, Ullmann couplings at benzaldehyde core [1] |
| Comparator Or Baseline | 4-(1H-Pyrazol-1-yl)benzaldehyde (CAS 99662-34-7): C₁₀H₈N₂O (MW 172.18), no halogen substituent; incapable of Pd-catalyzed cross-coupling at the aromatic ring without prior halogenation [1] |
| Quantified Difference | Qualitative binary distinction: coupling-competent vs. coupling-incompetent at the benzaldehyde aryl ring; molecular weight increase of 78.9 Da reflects bromine incorporation |
| Conditions | Pd-catalyzed cross-coupling manifolds: Suzuki-Miyaura (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 100 °C), Sonogashira (Pd/Cu co-catalysis), Ullmann C–N coupling (Cu catalyst) |
Why This Matters
Procurement of the non-brominated analog precludes all Pd-catalyzed diversification at the benzaldehyde ring, forcing a completely different synthetic route that may require additional halogenation steps, increasing step count, cost, and timeline.
- [1] PubChem. 4-(1H-Pyrazol-1-yl)benzaldehyde (CAS 99662-34-7), Compound Summary. View Source
- [2] G. M. Castanho Neto et al. Synthesis and structural characterization of 2-(1H-pyrazol-1-yl)benzaldehyde aroylhydrazones. Journal of Molecular Structure, 2020. Copper-catalyzed Ullmann C–N coupling of 2-bromobenzaldehyde with pyrazole. View Source
- [3] Jedinák, L. et al. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules 2018, 23(1), 131. Para-substituted benzoylpyrazoles obtained in higher yields than meta-substituted ones via Suzuki-Miyaura coupling of bromo derivatives. View Source
